2,2-Dimethylpentyl 4-methoxybenzoate
Description
2,2-Dimethylpentyl 4-methoxybenzoate is a benzoate ester featuring a branched alkyl chain (2,2-dimethylpentyl) and a methoxy-substituted aromatic ring. This analysis focuses on comparisons with similar esters, including substituted phenyl benzoates, halogenated derivatives, and compounds with extended aromatic systems.
Properties
CAS No. |
5458-37-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2,2-dimethylpentyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-5-10-15(2,3)11-18-14(16)12-6-8-13(17-4)9-7-12/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
CYIDXGLHQKFJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2,2-dimethylpentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid and 2,2-dimethylpentanol.
Reduction: 4-methoxybenzyl alcohol and 2,2-dimethylpentanol.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
2,2-Dimethylpentyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpentyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release 4-methoxybenzoic acid and 2,2-dimethylpentanol, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The spatial arrangement of substituents significantly impacts molecular packing and intermolecular interactions.
Insights :
Physical and Chemical Properties
Substituents dictate solubility, melting points, and stability.
Insights :
Insights :
- Antimicrobial Activity : Dichlorobenzyl derivatives (e.g., ) show antiseptic properties, suggesting the target compound’s methoxy group could be modified for similar applications.
- Material Science : Esters with planar aromatic systems (e.g., ) are used in liquid crystals, whereas branched esters may serve as plasticizers or stabilizers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
